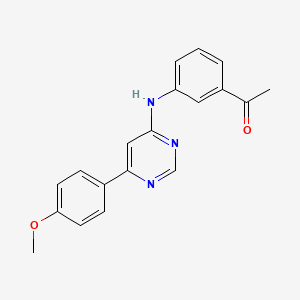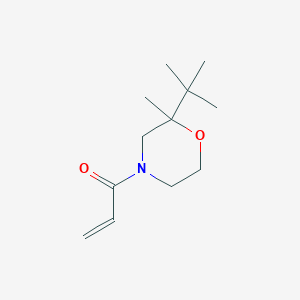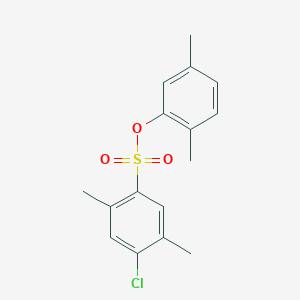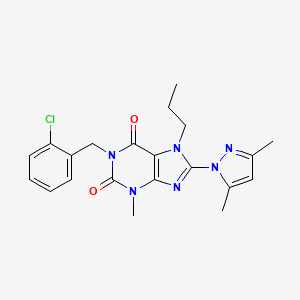
1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone” is a compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .
科学的研究の応用
Pharmacological Activities of Pyrimidines
Pyrimidines have been extensively studied for their diverse pharmacological activities. They are known to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives have been thoroughly investigated, highlighting their significant potential as anti-inflammatory agents with minimum toxicity (Rashid et al., 2021).
Structural Modification for Therapeutic Applications
The structure of pyrimidine derivatives allows for significant modification to enhance their biological activity and reduce systemic side effects. For instance, coumarins, which include a pyrimidine moiety in some derivatives, have shown a wide spectrum of bioactivities, including antitumor, anti-inflammation, and antiviral effects. The structural modification of coumarins based on the pyrimidine core has been a focus of recent development for new drugs, emphasizing the importance of specific sites on the coumarin structure for achieving desired pharmacological activities (Zhu & Jiang, 2018).
Pyrimidine Derivatives as Pharmacologically Active Compounds
The pharmacological significance of pyrimidine derivatives extends across various therapeutic areas, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This broad spectrum of pharmacological activities underscores the pyrimidine core as a promising scaffold for the development of new biologically active compounds. A systematic analysis of these derivatives from a pharmacological perspective can serve as a foundation for the search for new, highly effective, and safe medicines (Chiriapkin, 2022).
作用機序
Target of Action
Similar compounds have been found to inhibit certain receptor tyrosine kinases
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to inhibit receptor tyrosine kinases, which play crucial roles in various cellular processes . The exact pathways and downstream effects of this compound need to be studied further.
Result of Action
Similar compounds have shown inhibitory activity against certain enzymes . The specific effects of this compound at the molecular and cellular level need to be studied further.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound
生化学分析
Biochemical Properties
It is known that this compound has a molecular weight of 248.28 . It is predicted to have a boiling point of 427.2±25.0 °C and a density of 1.239±0.06 g/cm3 .
Molecular Mechanism
The molecular mechanism of action of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is not well-defined. It is suggested that the compound may interact with various biomolecules
特性
IUPAC Name |
1-[3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13(23)15-4-3-5-16(10-15)22-19-11-18(20-12-21-19)14-6-8-17(24-2)9-7-14/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZLVJNKQDJXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2837570.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)

![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)


![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2837584.png)
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2837585.png)
![N-isobutyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2837588.png)
